Prasugrel-d4 is a deuterated derivative of Prasugrel, a thienopyridine compound widely used as an antiplatelet medication. The primary purpose of Prasugrel is to reduce the risk of thrombotic cardiovascular events in patients undergoing percutaneous coronary intervention. The deuterated form, specifically 2-Oxo Prasugrel-d4 (hydrochloride), is utilized in scientific research for its stable isotope labeling properties, enhancing tracking and analysis in various biological and chemical studies. This compound retains the core structure of Prasugrel while incorporating deuterium atoms, which improves its stability and analytical utility in metabolic studies and pharmacokinetics.
Prasugrel-d4 is classified as a pharmaceutical compound and is primarily synthesized for research purposes. It falls under the category of antiplatelet agents and is specifically designed to study the pharmacokinetics and metabolic pathways of Prasugrel. Its chemical structure includes deuterium, which distinguishes it from the non-deuterated form.
The synthesis of Prasugrel-d4 involves several key steps:
Prasugrel-d4 has a molecular formula of with a molecular weight of 353.45 g/mol. The presence of deuterium atoms enhances the compound's stability and makes it suitable for analytical applications.
Property | Data |
---|---|
CAS Number | 1217222-86-0 |
Molecular Formula | C18H16FNO3SD4 |
Molecular Weight | 353.45 g/mol |
Purity | > 95% |
Prasugrel-d4 undergoes various chemical reactions, including:
Common reagents involved include cytochrome P450 enzymes for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major product formed from these reactions is R-138727, which is responsible for its antiplatelet activity.
Prasugrel itself is a prodrug that requires metabolic activation to exert its pharmacological effects. The active metabolite, R-138727, irreversibly binds to P2Y12 type adenosine diphosphate receptors on platelets. This binding inhibits the activation of the glycoprotein IIb/IIIa receptor complex, preventing ADP-mediated platelet activation and aggregation . The molecular mechanism involves covalent bonding with cysteine residues at positions 97 and 175 on the receptor .
Prasugrel-d4 exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research settings .
Prasugrel-d4 has a wide range of applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4